

solubility of Dde-D-Lys(Fmoc)-OH in different solvents

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Compound of Interest

Compound Name: *Dde-D-Lys(Fmoc)-OH*

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Technical Guide: Solubility of Dde-D-Lys(Fmoc)-OH

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of $\text{Na}^+-(1-(4,4\text{-dimethyl-2,6-dioxocyclohexylidene})\text{ethyl})-\text{N}^{\varepsilon}-(9\text{-fluorenylmethoxycarbonyl})\text{-D-lysine}$ (**Dde-D-Lys(Fmoc)-OH**), a critical building block in solid-phase peptide synthesis (SPPS). Understanding the solubility of this protected amino acid is paramount for efficient reaction kinetics, purification, and overall success in peptide and drug development workflows. This document presents available solubility data, a detailed experimental protocol for solubility determination, and a logical workflow to guide researchers.

Core Data Presentation: Solubility Profile

The solubility of **Dde-D-Lys(Fmoc)-OH** is highly dependent on the solvent's polarity and proticity. Generally, as a protected amino acid, it exhibits good solubility in polar aprotic solvents commonly used in peptide synthesis. The following table summarizes the available quantitative and qualitative solubility data.

Solvent	Chemical Class	Quantitative Solubility	Molar Concentration (M)	Qualitative Description	Citation
Dimethylformamide (DMF)	Polar Aprotic	~266.3 mg/mL	~0.5 M	Clearly Soluble	[1] [2]
Dimethyl Sulfoxide (DMSO)	Polar Aprotic	100 mg/mL	~0.188 M	Soluble (ultrasonication may be required)	[3]
Dichloromethane (DCM)	Chlorinated	Data not available	Data not available	Soluble	[4]
Chloroform	Chlorinated	Data not available	Data not available	Soluble	[4]
Acetone	Ketone	Data not available	Data not available	Soluble	[4]
Ethyl Acetate	Ester	Data not available	Data not available	Soluble	[4]
Methanol (MeOH)	Polar Protic	Data not available	Data not available	Likely soluble to sparingly soluble	
Water	Polar Protic	Data not available	Data not available	Insoluble	

*Note: Data for the 100 mg/mL in DMSO is for the L-isomer, Fmoc-L-Lys(Dde)-OH, which is expected to have very similar solubility to the D-isomer.[\[3\]](#) The value for DMF is calculated based on the observation that 1 mmol (532.63 mg) is clearly soluble in 2 mL.[\[1\]](#)[\[2\]](#)

Experimental Protocol: Determining Solubility via the "Excess Solid" Method

This protocol details a reliable method for quantitatively determining the equilibrium solubility of **Dde-D-Lys(Fmoc)-OH** in a given solvent. The "excess solid" or saturation method ensures that

the solvent is fully saturated with the solute, providing an accurate measurement of the maximum dissolved concentration.

1. Materials and Equipment:

- **Dde-D-Lys(Fmoc)-OH** (solid, high purity)
- Solvent of interest (analytical grade)
- Analytical balance (readable to at least 0.1 mg)
- Glass vials with screw caps (e.g., 2 mL or 4 mL)
- Vortex mixer
- Thermostatically controlled shaker or rotator
- Centrifuge capable of handling vials
- Syringe filters (0.2 μ m, compatible with the solvent)
- High-Performance Liquid Chromatography (HPLC) system with a UV detector
- Volumetric flasks and pipettes for standard preparation

2. Procedure:

- Preparation of Stock for Standards: Accurately weigh a known amount of **Dde-D-Lys(Fmoc)-OH** and dissolve it in a suitable solvent (in which it is highly soluble, e.g., DMF) to create a concentrated stock solution for HPLC calibration.
- HPLC Calibration: Prepare a series of calibration standards by serial dilution of the stock solution. Inject these standards into the HPLC to generate a calibration curve of peak area versus concentration.
- Sample Preparation:

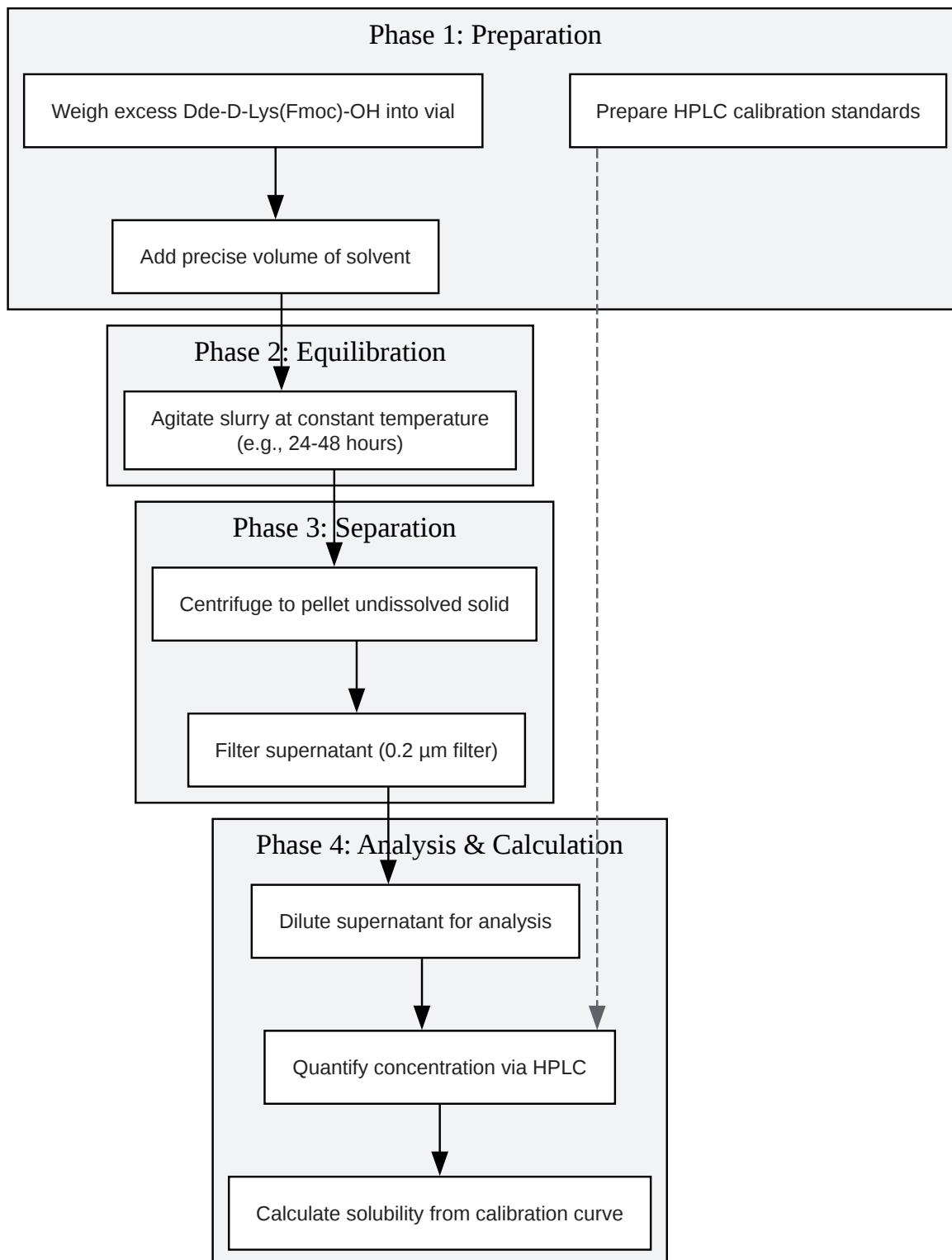
- Add an excess amount of solid **Dde-D-Lys(Fmoc)-OH** to a pre-weighed vial. "Excess" means adding enough solid so that undissolved material is clearly visible after the equilibration period (e.g., add 20 mg to 1 mL of solvent).
- Pipette a precise volume (e.g., 1.0 mL) of the solvent to be tested into the vial.
- Securely cap the vial.

- Equilibration:
 - Place the vials in a thermostatically controlled shaker or rotator set to a constant temperature (e.g., 25 °C).
 - Agitate the slurry for a sufficient period to ensure equilibrium is reached (a minimum of 24 hours is recommended, though 48-72 hours may be necessary for slowly dissolving compounds).
- Sample Clarification:
 - After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
 - Centrifuge the vials at high speed (e.g., 10,000 x g for 10 minutes) to pellet the remaining solid.
 - Carefully withdraw an aliquot of the clear supernatant.
 - For rigorous removal of any remaining particulates, filter the supernatant through a 0.2 µm syringe filter.
- Quantification:
 - Accurately dilute the clarified supernatant with the mobile phase to a concentration that falls within the range of the HPLC calibration curve.
 - Inject the diluted sample into the HPLC system.

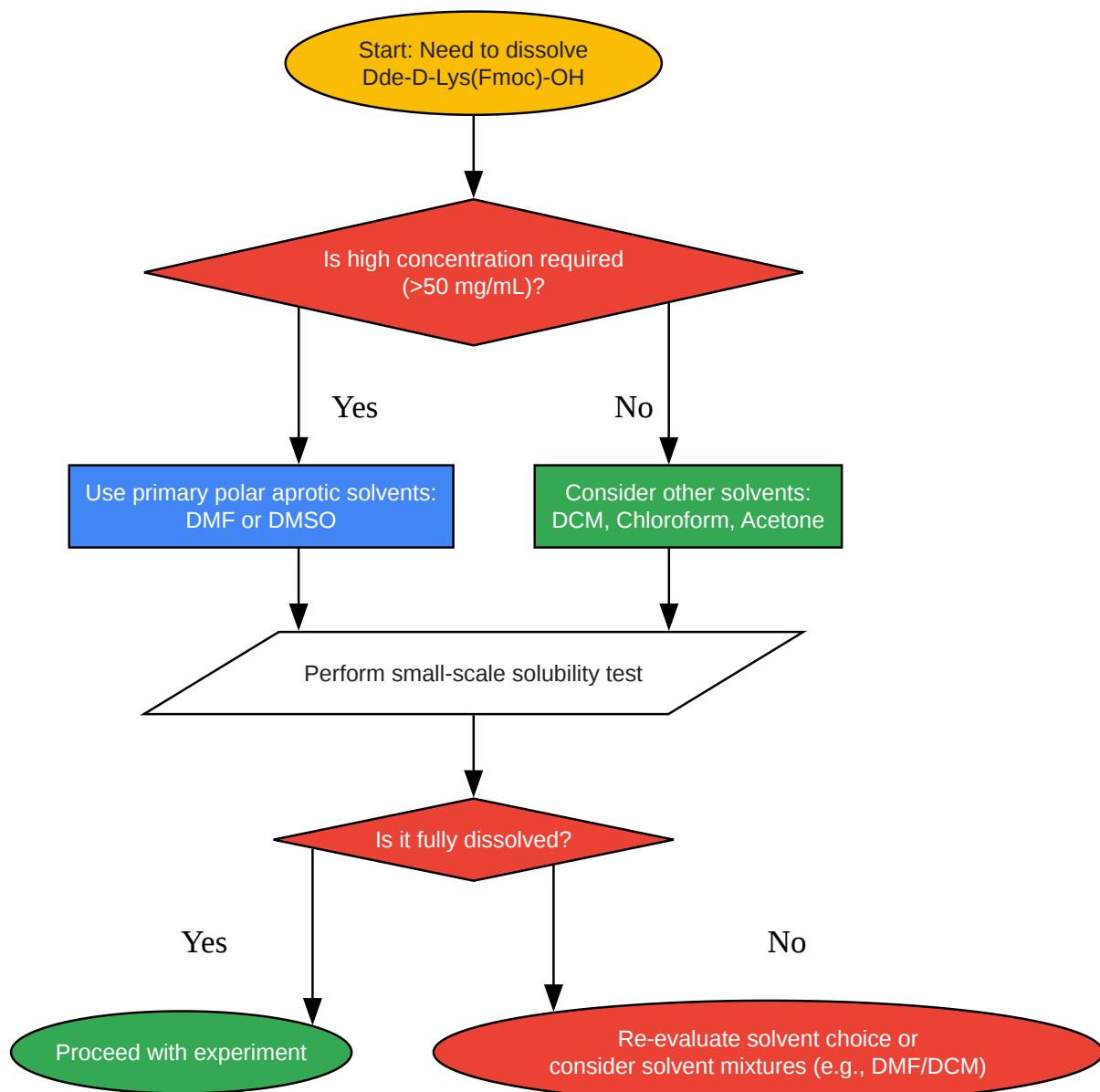
- Determine the concentration of **Dde-D-Lys(Fmoc)-OH** in the diluted sample by comparing its peak area to the calibration curve.
- Calculate the original concentration in the undiluted supernatant, accounting for the dilution factor. This value represents the equilibrium solubility.

Mandatory Visualizations

The following diagrams illustrate the key logical relationships and workflows discussed in this guide.

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Caption: Experimental workflow for determining compound solubility.

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